N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound is a structurally complex small molecule featuring a thiazole core substituted with a 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl group at position 4, a 2-methoxyethyl group at position 3, and an aniline-derived Schiff base. The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties. This compound’s design aligns with pharmacophores common in kinase inhibitors and antimicrobial agents, though its specific biological targets remain uncharacterized in the provided literature .
Properties
Molecular Formula |
C24H29N3O4S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O4S2/c1-18-15-26(16-19(2)31-18)33(28,29)22-11-7-8-20(14-22)23-17-32-24(27(23)12-13-30-3)25-21-9-5-4-6-10-21/h4-11,14,17-19H,12-13,15-16H2,1-3H3 |
InChI Key |
DLCSJRWAMAHLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholine and sulfonyl groups. Common reagents used in these reactions include thionyl chloride, morpholine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
The thiazole ring in the target compound distinguishes it from oxadiazole and thiadiazole derivatives. For example:
- 4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline (8h) (): Features a 1,3,4-oxadiazole core with a fluorobenzylthio group.
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): Contains a thiadiazole core with acryloyl and benzamide substituents. The thiadiazole’s electron-deficient nature enhances electrophilic reactivity compared to thiazole.
Sulfonyl-Morpholine vs. Other Sulfonamide Derivatives
The 2,6-dimethylmorpholine sulfonyl group in the target compound is distinct from simpler sulfonamide substituents. For instance:
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): These compounds lack the morpholine ring, reducing steric bulk and hydrogen-bonding capacity. The dimethylmorpholine group in the target compound likely enhances solubility in polar solvents and binding to enzymes with hydrophobic pockets .
- 4-(5-Morpholinoisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (10f) (): Shares a morpholine moiety but lacks the sulfonyl group. The sulfonyl group in the target compound may improve electrostatic interactions with target proteins .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn:
- IR Spectroscopy : The sulfonyl group (S=O) should exhibit strong absorption near 1150–1350 cm⁻¹, distinct from carbonyl peaks (1638–1690 cm⁻¹) in thiadiazole derivatives () .
- Mass Spectrometry : Expected [M+1]⁺ peaks around m/z 500–520, contrasting with lower molecular weights in oxadiazoles (e.g., 302.9 for 8h) .
- Solubility : The morpholine and methoxyethyl groups likely improve aqueous solubility compared to purely aromatic analogs.
Biological Activity
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiazole ring and a sulfonamide moiety, suggest diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 533.7 g/mol. The IUPAC name is 4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(2-methoxyethyl)-1,3-thiazol-2-imine. The compound's structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O3S2 |
| Molecular Weight | 533.7 g/mol |
| IUPAC Name | 4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(2-methoxyethyl)-1,3-thiazol-2-imine |
| InChI Key | HSIQTHQQVXYBRP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes or disease progression.
- Receptor Modulation : It could modulate receptor activity, influencing physiological responses.
- Pathway Regulation : The compound might regulate key cellular pathways related to inflammation or cancer proliferation.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising applications:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against a range of bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Antimicrobial Testing :
- Objective : To assess the antibacterial activity against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : Zones of inhibition were recorded, indicating effective bactericidal properties at concentrations as low as 25 µg/disc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
